2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial
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Overview
Description
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial is a complex organic compound characterized by the presence of bromine atoms and phenyl groups attached to a dihydroxybutanedial backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution reaction, where bromine atoms are introduced into the phenyl rings. This can be achieved using bromine or bromine-containing reagents under controlled conditions .
Another method involves the use of Friedel-Crafts acylation followed by bromination. The Friedel-Crafts acylation introduces acyl groups into the aromatic ring, which are then converted to brominated derivatives through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.
Scientific Research Applications
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of enzymes or receptors. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-2,3-diphenylbutanedial: Similar structure but lacks hydroxyl groups.
2,3-Dihydroxy-2,3-diphenylbutanedial: Similar structure but lacks bromine atoms.
2,3-Bis(chlorophenyl)methyl-2,3-dihydroxybutanedial: Similar structure with chlorine instead of bromine.
Uniqueness
2,3-Bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial is unique due to the presence of both bromine atoms and hydroxyl groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
143704-24-9 |
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Molecular Formula |
C18H16Br2O4 |
Molecular Weight |
456.1 g/mol |
IUPAC Name |
2,3-bis[bromo(phenyl)methyl]-2,3-dihydroxybutanedial |
InChI |
InChI=1S/C18H16Br2O4/c19-15(13-7-3-1-4-8-13)17(23,11-21)18(24,12-22)16(20)14-9-5-2-6-10-14/h1-12,15-16,23-24H |
InChI Key |
ZFVYPCNDXKTVJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C=O)(C(C=O)(C(C2=CC=CC=C2)Br)O)O)Br |
Origin of Product |
United States |
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